4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers developing thiazole-based SAR libraries often encounter failed reactions when substituting the 2-amino analog for the required 2-methylamino scaffold-the altered H-bonding capacity and reactivity derail synthetic sequences. 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) resolves this by delivering the exact 2-methylamino pharmacophore as a stable, easy-to-handle solid (mp 159-160 °C). • Distinct 2-methylamino substituent ensures correct electronic/steric profile for target engagement • 5-COOH handle enables rapid diversification into amide/ester libraries via standard coupling • Ready stock availability eliminates custom synthesis delays

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 110859-69-3
Cat. No. B034636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
CAS110859-69-3
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC)C(=O)O
InChIInChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10)
InChIKeySTAHVMUZZJQAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid: Core Thiazole Building Block


4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) is a heterocyclic compound featuring a thiazole core with a methylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position [1]. This molecular architecture provides a versatile scaffold for synthetic elaboration, particularly for the construction of diverse amide and ester derivatives, establishing its primary role as a strategic intermediate in medicinal chemistry and chemical biology .

Synthetic Scaffold
Core thiazole building block for amide and ester library synthesis via 5-carboxylic acid.
Unique Derivatization Handle
2-Methylamino group enables direct entry to N-substituted thiazole derivatives for SAR studies.
Reported Synthetic Route
Documented methylation-deacetylation sequence provides validated access to target esters.

Why Generic Thiazole Carboxylic Acids Cannot Substitute


While the thiazole-5-carboxylic acid class is broad, substitution with a close analog is often unsuccessful due to the critical influence of the 2-position substituent on both chemical reactivity and downstream biological activity. The specific 2-methylamino group in 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid (CAS 110859-69-3) provides a unique handle for further derivatization and imparts distinct electronic and steric properties that directly affect the conformation and binding affinity of any resulting molecules . In contrast, the simpler 2-amino analog, 2-amino-4-methylthiazole-5-carboxylic acid (CAS 67899-00-7), lacks this methylamino group, leading to a different hydrogen-bonding capacity and reactivity profile, which precludes its use as a simple drop-in replacement for the target compound in a defined synthetic sequence or SAR campaign . This specificity makes the procurement of the exact compound essential for research reproducibility.

Target Compound
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Closest Analog
2-Amino-4-methylthiazole-5-carboxylic acid (CAS 67899-00-7)
Lacks N-methyl group — different hydrogen‑bonding capacity and reactivity profile. Cannot directly yield the same N‑methylated derivatives without additional synthetic steps.
Risk Context
A simple 2‑amino thiazole analog may alter reaction selectivity and final ligand conformation in SAR campaigns.
Verification Needed
Confirm that planned coupling and downstream biological readouts remain consistent if substitute is considered.

Quantitative Differentiation as a Chemical Intermediate


Synthetic Utility: Precursor to N-Substituted Derivatives

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is not a final bioactive compound but a crucial intermediate. Its documented synthesis and conversion into esters via a methylation-deacetylation sequence from an acetylaminothiazole precursor provides a validated, scalable route to a family of N-substituted thiazolecarboxylic acid derivatives . This contrasts with the 2-amino analog (CAS 67899-00-7), which lacks the N-methyl substituent and therefore does not offer the same path to N-substituted derivatives, limiting its utility in specific SAR explorations .

Synthetic Precursor Comparison
Reported
Target directly yields N‑methylated esters via methylation‑deacetylation. Comparator (2‑amino analog) requires additional steps and cannot access the same N‑methylated chemical space.
Enables direct entry to N‑methyl thiazole SAR library.
Source to verify; based on reported synthetic route.
Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Properties: Melting Point and Thermal Stability

The compound is a solid with a reported melting point of 159-160 °C . This contrasts with its 2-amino analog (CAS 67899-00-7), which has a higher melting point range of 166-170 °C, indicating a different solid-state structure and potentially different solubility and formulation properties . Additionally, the predicted boiling point of the target compound is 346.8±34.0 °C at 760 mmHg, providing a key parameter for purification and processing .

Melting Point Difference
Reported
Target: 159–160 °C Comparator (2‑amino analog): 166–170 °C Δ7–10 °C lower
May indicate different crystallinity and solubility behavior.
Literature‑sourced; property to review for formulation and purification.
Physical Chemistry Formulation Science Analytical Chemistry

Optimal Application Scenarios


Medicinal Chemistry: N-Substituted Thiazole SAR Studies

Researchers investigating the structure-activity relationships (SAR) of thiazole-based inhibitors or modulators require this specific compound as a key intermediate. Its documented use in the synthesis of 2-methylamino-4-methylthiazole-5-carboxylic acid esters provides a direct entry into a series of N-substituted analogs . The methylamino group is a distinct pharmacophore element that cannot be introduced as efficiently from other starting materials, making this compound a strategic choice for exploring this chemical space.

Process Chemistry: Amide and Ester Library Synthesis

The carboxylic acid functionality at the 5-position makes this compound an ideal building block for the creation of diverse amide and ester libraries via standard coupling reactions. Its solid-state properties (melting point 159-160 °C) and predicted high boiling point (346.8 °C) facilitate easy handling, purification, and scale-up, which are essential for process development and large-scale library production .

Chemical Biology: Probe and Tool Compound Development

Given its heterocyclic core and reactive carboxylic acid handle, this compound serves as a versatile starting point for the synthesis of chemical probes, affinity labels, or fluorescent conjugates. Its unique 2-methylamino substituent can be exploited for further functionalization or to modulate target binding, offering a distinct advantage over simpler, unsubstituted thiazole building blocks .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Unique 2‑methylamino derivatization handle
Confirm synthetic route to N‑methylated thiazole analogs
Process Chemistry Library Synthesis
Carboxylic acid for amide/ester coupling
Assess handling, purification, and scale‑up behavior
Chemical Biology Probe Development
Heterocyclic core with reactive 5‑carboxylic acid
Verify functionalization compatibility for conjugates or labels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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